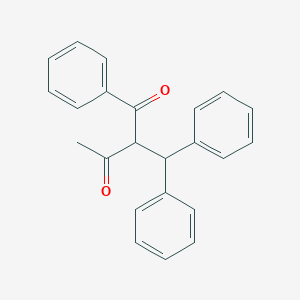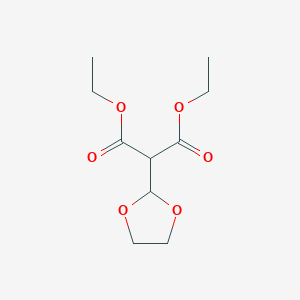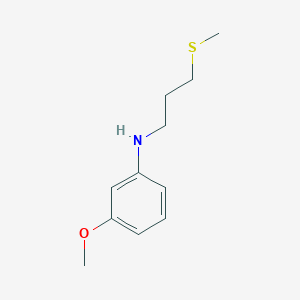
1,3-Butanedione,2-(diphenylmethyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- is an organic compound with a complex structure that includes multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- typically involves the reaction of benzyl chloride with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group is introduced into the acetylacetone framework.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate biological pathways and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Butanedione,1-(2-thienyl)-: Similar structure but with a thienyl group instead of phenyl groups.
1,3-Butanedione,2-diazo-1-(4-methylphenyl)-: Contains a diazo group and a methyl-substituted phenyl group.
Uniqueness
1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- is unique due to the presence of multiple phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
33925-42-7 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-benzhydryl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C23H20O2/c1-17(24)21(23(25)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21-22H,1H3 |
InChI Key |
DHCVEWXHMBKZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)

![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
